REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[OH:19].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O.[Cu]I.[Cu]>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[O:19][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC=C1C(=O)O
|
Name
|
|
Quantity
|
11.38 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)O
|
Name
|
|
Quantity
|
17.55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
copper(I)iodide
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Quantity
|
1.21 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
copper
|
Quantity
|
1.21 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The green suspension was stirred at 120° C. (oil bath temperature) for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down to 80° C
|
Type
|
STIRRING
|
Details
|
the suspension was stirred at 80° C. for 5 min.
|
Duration
|
5 min
|
Type
|
FILTRATION
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Details
|
filtered over Dicalite® speed plus (Acros)
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Type
|
WASH
|
Details
|
the filter cake washed twice with 50 mL water
|
Type
|
EXTRACTION
|
Details
|
The resulting filtrate was extracted three times with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The resulting green, turbid solution was treated with ethyl acetate
|
Type
|
STIRRING
|
Details
|
stirred for 5 min.
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The blue solid that had formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
the layers of the filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
To the resulting solid 200 mL saturated aqueous potassium carbonate solution and 200 mL ethyl acetate were added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with 200 mL ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with brine, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2=CC=NC=C2C(=O)O)C=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.29 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |